4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide 4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16291541
InChI: InChI=1S/C21H18N2O3S2/c1-3-12-26-17-10-6-15(7-11-17)13-18-20(25)23(21(27)28-18)22-19(24)16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3,(H,22,24)/b18-13-
SMILES:
Molecular Formula: C21H18N2O3S2
Molecular Weight: 410.5 g/mol

4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

CAS No.:

Cat. No.: VC16291541

Molecular Formula: C21H18N2O3S2

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide -

Specification

Molecular Formula C21H18N2O3S2
Molecular Weight 410.5 g/mol
IUPAC Name 4-methyl-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Standard InChI InChI=1S/C21H18N2O3S2/c1-3-12-26-17-10-6-15(7-11-17)13-18-20(25)23(21(27)28-18)22-19(24)16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3,(H,22,24)/b18-13-
Standard InChI Key VNFOILPMULUSKF-AQTBWJFISA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/SC2=S
Canonical SMILES CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=S

Introduction

4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring and a benzamide moiety. This compound belongs to the class of thiazolidinones, known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of functional groups typical of benzamides and thiazoles enhances its chemical reactivity and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.

Synthesis Steps

  • Starting Materials: The synthesis often begins with commercially available compounds that undergo a series of transformations.

  • Reaction Conditions: Temperature and solvent choice are critical for optimizing yield and purity.

  • Characterization: NMR and mass spectrometry are used to verify the compound's structure.

Biological Activities and Potential Applications

Compounds with similar structures to 4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide have shown significant biological activities, suggesting potential therapeutic applications. These include anti-inflammatory, antimicrobial, and anticancer properties, which are typical of thiazolidinones. The mechanism of action involves interactions with specific biological targets such as enzymes or receptors.

Potential Biological Activities

ActivityDescription
Anti-inflammatoryPotential to reduce inflammation through interaction with biological targets
AntimicrobialAbility to inhibit microbial growth
AnticancerPotential to inhibit cancer cell proliferation

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